2-(3-Piridyl)thiazolidine-4-carboxylic acid
Overview
Description
2-(3-Piridyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring
Mechanism of Action
Target of Action
It is known that thiazolidine derivatives, a class of compounds to which 2-(3-piridyl)thiazolidine-4-carboxylic acid belongs, have been reported as physiological substrates of hog kidney d-amino acid oxidase .
Mode of Action
Based on the structure-activity relationship of similar compounds, it can be inferred that the compound might interact with its targets through its thiazolidine core .
Biochemical Pathways
It is known that thiazolidine derivatives can affect various biochemical pathways, depending on their specific structure and the nature of their substituents .
Pharmacokinetics
The physicochemical properties of the compound, such as its size, charge, and lipophilicity, could potentially influence its pharmacokinetic profile .
Result of Action
It is known that thiazolidine derivatives can have various biological effects, depending on their specific structure and the nature of their substituents .
Action Environment
The action of this compound can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
2-(3-Piridyl)thiazolidine-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to enhance the activity of catalase, an enzyme that helps in the breakdown of hydrogen peroxide into water and oxygen, thereby reducing oxidative stress . The compound also interacts with bovine serum albumin, indicating its potential to modulate protein structure and function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been found to mitigate oxidative stress-induced inhibition of cell proliferation, particularly in A549 cells, a type of human lung carcinoma cell line . The compound influences cell signaling pathways and gene expression, leading to enhanced cell survival and reduced apoptotic cell death under oxidative stress conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to catalase and bovine serum albumin, leading to structural changes that enhance enzyme activity . The compound also influences gene expression by modulating the activity of transcription factors involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can be influenced by factors such as temperature and pH . Long-term studies have shown that it maintains its ability to reduce oxidative stress and enhance cell survival over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces oxidative stress and inflammation without causing adverse effects . At higher doses, it may lead to toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as catalase and influences metabolic flux by enhancing the breakdown of hydrogen peroxide . The compound also affects metabolite levels, contributing to the overall reduction of oxidative stress in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it exerts its biochemical effects .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . This localization is crucial for its role in reducing oxidative stress and enhancing cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Piridyl)thiazolidine-4-carboxylic acid typically involves the condensation of aromatic amines with carbon disulfide in the presence of ammonium hydroxide and chloroacetic acid. This reaction is followed by treatment with acetonitrile under basic conditions . Another method involves the reaction of L-cysteine with formaldehyde in water, which is a simpler and greener approach .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as the one-pot synthesis in water, is gaining traction due to its environmental benefits and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Piridyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine and pyridine derivatives.
Scientific Research Applications
2-(3-Piridyl)thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the pyridine ring, making it less versatile in certain applications.
2-(3-Pyridyl)thiazolidine-4(S)-carboxylic acid: A stereoisomer with similar properties but different spatial configuration.
Uniqueness: 2-(3-Piridyl)thiazolidine-4-carboxylic acid is unique due to the presence of both the thiazolidine and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNGLHIMQHWTNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316421 | |
Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59777-95-6 | |
Record name | NSC303514 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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